molecular formula C16H15NO6 B1437626 4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid CAS No. 1030572-38-3

4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid

Cat. No. B1437626
M. Wt: 317.29 g/mol
InChI Key: YMKNDWXEVQAMDG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid is a chemical compound with a complex structure. It belongs to the class of benzamides and exhibits interesting properties. Benzamides have diverse applications in medicine, industry, and biological research .


Synthesis Analysis

The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting it with amine derivatives. The obtained products are then purified and characterized using various analytical techniques, including IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid consists of a benzene ring with two methoxy (OCH3) groups at positions 3 and 4. The amide group (CONH) is attached to the benzene ring. Additionally, there is a hydroxyl group (OH) at position 2. The arrangement of atoms and functional groups determines its chemical properties and reactivity .

Scientific Research Applications

Enzymatic Oxidative Polymerization

One application of 4-hydroxybenzoic acid derivatives is in enzymatic oxidative polymerization. This process uses oxidoreductases for polymerizing 4-hydroxybenzoic acid and its derivatives, such as 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid), in an aqueous organic solvent. This method, involving horseradish peroxidase, produces poly(1,4-oxyphenylene) polymers with potential applications in biodegradable materials and green chemistry (Ikeda et al., 1998).

Dermal Absorption and Hydrolysis

Parabens, esters of 4-hydroxybenzoic acid, undergo dermal absorption and hydrolysis, releasing 4-hydroxybenzoic acid. Studies on human and minipig skin have shown that parabens are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid, highlighting the skin's role in metabolizing these compounds and potentially reducing toxicity (Jewell et al., 2007).

Synthon Modularity in Crystal Engineering

In crystal engineering, 4-hydroxybenzamide and dicarboxylic acid cocrystals demonstrate the concept of synthon modularity. This involves designing cocrystals with predictable structures based on known molecular synthons, facilitating the development of materials with specific physical properties (Tothadi & Desiraju, 2012).

properties

IUPAC Name

4-[(3,4-dimethoxybenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-10-4-5-11(16(20)21)12(18)8-10/h3-8,18H,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKNDWXEVQAMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxybenzamido)-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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